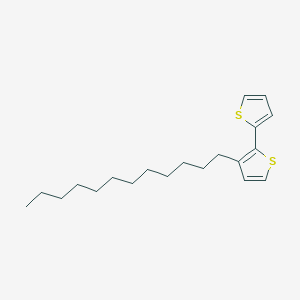
2,2'-Bithiophene, 3-dodecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bithiophene, 3-dodecyl- is an organic compound that belongs to the family of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The 2,2’-bithiophene structure consists of two thiophene rings connected at the 2-position, and the 3-dodecyl- substitution refers to a dodecyl group (a twelve-carbon alkyl chain) attached to the third position of one of the thiophene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bithiophene, 3-dodecyl- can be achieved through various methods. One common approach involves the Stille coupling reaction, where 2,2’-bithiophene is coupled with a dodecyl-substituted thiophene derivative in the presence of a palladium catalyst . Another method involves the oxidative polymerization of 3-dodecylthiophene using an oxidative catalyst such as ferric chloride (FeCl3) .
Industrial Production Methods
Industrial production of 2,2’-Bithiophene, 3-dodecyl- typically involves large-scale Stille coupling reactions or oxidative polymerization processes. These methods are optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
2,2’-Bithiophene, 3-dodecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) are employed under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated thiophenes and other functionalized derivatives.
Scientific Research Applications
2,2’-Bithiophene, 3-dodecyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2’-Bithiophene, 3-dodecyl- in electronic applications involves its ability to facilitate charge transport through π-π stacking interactions. The dodecyl group enhances solubility and processability, allowing for the formation of thin films with high charge mobility. In biological applications, the compound interacts with biomolecules through π-π interactions and hydrophobic effects, enabling its use in biosensors and drug delivery systems .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: Lacks the dodecyl substitution, resulting in different solubility and electronic properties.
3,3’-Didodecyl-2,2’-bithiophene: Similar structure but with dodecyl groups on both thiophene rings, leading to different packing and electronic characteristics.
Thieno[3,2-b]thiophene: A fused thiophene derivative with distinct electronic properties.
Uniqueness
2,2’-Bithiophene, 3-dodecyl- is unique due to its combination of a bithiophene core and a long alkyl chain, which provides a balance of electronic properties and solubility. This makes it particularly suitable for applications in organic electronics and materials science .
Properties
IUPAC Name |
3-dodecyl-2-thiophen-2-ylthiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30S2/c1-2-3-4-5-6-7-8-9-10-11-13-18-15-17-22-20(18)19-14-12-16-21-19/h12,14-17H,2-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMTVAIUZKKCPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=C(SC=C1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435478 |
Source


|
| Record name | 2,2'-Bithiophene, 3-dodecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119889-85-9 |
Source


|
| Record name | 2,2'-Bithiophene, 3-dodecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














